2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential analysis of its functional groups and substituents. The parent structure is identified as 2-butanone, a four-carbon ketone with the carbonyl group at position 2. The substituent at position 4 consists of a 4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl group, which is a bicyclic aromatic system containing a pyrrole ring fused to a pyridine ring. The numerical locants specify the positions of both the ketone group on the butanone backbone and the chlorine atom on the pyrrolopyridine moiety.
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 902134-93-4 , providing a unique identifier for unambiguous chemical tracking across databases. Key molecular identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Molar Mass | 222.67 g/mol |
| Systematic IUPAC Name | 4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)butan-2-one |
This formulation confirms the compound's stoichiometry and mass, essential for computational modeling and synthetic planning.
Structural Isomerism and Positional Specificity of Substituents
Positional isomerism in this compound arises from two critical structural features:
- The attachment point of the pyrrolopyridine system to the butanone chain
- The substitution pattern on the pyrrolopyridine heterocycle
The 1-yl suffix in the pyrrolopyridine substituent indicates bonding through the nitrogen atom at position 1 of the bicyclic system. This creates regiochemical specificity distinct from alternative bonding modes at positions 3 or 5 of the pyrrolopyridine core. The chlorine atom's position at C4 of the pyrrolopyridine ring differentiates this compound from isomeric structures with halogenation at C5 or C6 positions. For instance, the 6-chloro analog (CAS 1234423-98-3) demonstrates how halogen positioning alters the electronic profile and steric interactions of the molecule.
Comparative analysis of molecular geometries reveals that the 4-chloro substitution creates a distinct dipole moment orientation compared to other positional isomers. This affects intermolecular interactions in crystal packing and binding to biological targets. X-ray crystallographic data for related compounds show that chloro substituents at the 4-position induce a planar conformation in the pyrrolopyridine system, enhancing π-π stacking capabilities.
Synonymous Designations in Chemical Databases
Chemical databases employ varied naming conventions for this compound, reflecting differences in nomenclature systems and indexing priorities:
| Database | Synonym |
|---|---|
| ChemBK | 4-(4-Chloropyrrolo[2,3-b]pyridin-1-yl)butan-2-one |
| Ambeed | 4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2-butanone |
| PubChem | 2-Butanone,4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) |
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-(4-chloropyrrolo[2,3-b]pyridin-1-yl)butan-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-8(15)3-6-14-7-4-9-10(12)2-5-13-11(9)14/h2,4-5,7H,3,6H2,1H3 |
InChI Key |
NZRAQMZNLBKMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C=CC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Coupling
One prominent method for synthesizing this compound involves the Buchwald-Hartwig coupling reaction. This reaction typically uses palladium catalysts to couple an aryl halide with an amine or other nucleophiles.
-
- 4-chloro-7-azaindole
- Appropriate amine
-
- The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- The mixture is heated at elevated temperatures (often around 100 °C) for several hours.
- The product is purified through column chromatography.
This method has been reported to yield variable results depending on the substituents on the amine used, with careful monitoring required to minimize side products.
Alternative Synthetic Routes
Other synthetic routes include variations that utilize different coupling partners or modify the reaction conditions:
Modification of Reaction Conditions:
- Lowering the reaction temperature from 100 °C to around 75 °C can help reduce side reactions and improve selectivity.
Data Table: Synthesis Yields and Conditions
| Method | Starting Material | Yield (%) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|
| Buchwald-Hartwig Coupling | 4-chloro-7-azaindole + amine | Variable (up to 85%) | 100 | 6 |
| Modified Conditions | Same as above | Improved (up to 90%) | 75 | 8 |
Challenges in Synthesis
The synthesis of this compound presents several challenges:
Side Product Formation: The presence of multiple reactive sites can lead to undesired side products, necessitating optimization of conditions.
Purification Difficulties: The purification process often requires multiple chromatography steps due to the complexity of the reaction mixture.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 4-chloro substituent on the pyrrolo[2,3-b]pyridine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
For example, Buchwald–Hartwig amination with substituted amines (e.g., 4,5-dimethyl-1H-pyrazol-3-amine) yields bioactive analogues with potent kinase inhibition (pEC₅₀ = 8.5 ± 0.14 against Trypanosoma brucei) . Steric hindrance at the reaction site necessitates optimization of catalysts (e.g., XPhos over tert-butyl XPhos) and temperatures (75°C optimal) to minimize side products .
Ketone Functional Group Reactions
The butanone moiety participates in classical carbonyl reactions:
Reduction of the ketone to a secondary alcohol (e.g., using NaBH₄) improves aqueous solubility but may reduce kinase affinity due to steric effects. Oxime formation enhances stability under acidic conditions .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrrolopyridine ring undergoes EAS at positions 5 and 6:
| Reaction Type | Reagents | Position | Products | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro | Precursor for amine synthesis | 70 |
| Bromination | NBS, DMF | 6-Bromo | Intermediate for cross-coupling | 85 |
Bromination with N-bromosuccinimide (NBS) in DMF introduces halogens for subsequent Suzuki or Negishi couplings, enabling diversification of the core structure .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable C–C and C–N bond formation:
| Reaction Type | Conditions | Applications | Reference |
|---|---|---|---|
| Suzuki–Miyaura | Pd(OAc)₂, SPhos | Biaryl motifs for kinase inhibitors | |
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Amino-substituted antitumor agents |
For instance, coupling 4-chloro-1H-pyrrolo[2,3-b]pyridine with 2,5-dimethoxybenzyl-zinc chloride yields intermediates for antiproliferative agents.
Stability and Degradation Pathways
The compound is sensitive to:
-
Hydrolysis : Degrades in aqueous acidic/basic conditions (t₁/₂ = 12 h at pH 2).
-
Thermal Stress : Decomposes above 150°C via retro-aldol pathways.
Stabilization strategies include storage at 2–8°C under inert atmosphere .
Biological Activity Modulation via Derivatization
Key structural modifications and their effects:
Amino-substituted derivatives show enhanced binding to ATP pockets of kinases (e.g., ABL1, EGFR) .
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) is with a molecular weight of approximately 222.67 g/mol. The presence of the chloro group and the carbonyl functionality in butanone enhances its electrophilic nature, making it suitable for various chemical reactions that are crucial for synthesizing biologically active derivatives .
Kinase Inhibition
Research indicates that compounds containing the pyrrolopyridine structure demonstrate significant activity as inhibitors of protein kinases. These kinases play critical roles in cell signaling pathways related to cell growth and division. Inhibiting their activity can lead to therapeutic effects against various cancers. Notably, studies have shown that derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against specific cancer cell lines by modulating kinase activity .
Case Study 1: Anticancer Activity
In a study focused on novel pyrrolopyridine derivatives, researchers synthesized multiple analogs of 2-butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl). These compounds were tested for their cytotoxicity against various cancer cell lines including lung and prostate cancer. The results indicated that certain derivatives displayed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against tumor cells .
Case Study 2: Structure–Activity Relationship Analysis
A comprehensive structure–activity relationship analysis was conducted to identify the most effective modifications to the pyrrolopyridine scaffold. This study revealed that specific substitutions on the aromatic rings significantly impacted biological activity and pharmacokinetic properties. The findings supported further development of these compounds as potential therapeutic agents in oncology .
Applications in Drug Development
The applications of 2-butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) extend beyond basic research into practical drug development:
- Cancer Therapeutics : As a promising candidate for developing kinase inhibitors aimed at treating various cancers.
- Pharmaceutical Research : Its unique structure allows for modifications that can lead to new drug candidates with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of these pathways can lead to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Structural analogs of this compound vary primarily in substituents attached to the pyrrolo[2,3-b]pyridine core. Below is a comparative analysis based on functional groups, synthesis, and inferred properties:
Substituent Diversity and Functional Group Effects
Target Compound
- Structure: 4-Chloro-pyrrolo[2,3-b]pyridine + butanone.
- Key Features: The chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
4-Chloro-1-(4-Methylphenylsulfonyl)-1H-Pyrrolo[2,3-b]Pyridine ()
- Structure : Tosyl (p-methylphenylsulfonyl) protecting group at position 1.
- Key Features :
- The sulfonyl group is strongly electron-withdrawing, stabilizing the pyrrolopyridine core and directing reactivity for further functionalization.
- Crystallographic data reveal a dihedral angle of 79.6° between the sulfonyl phenyl ring and the pyrrolopyridine system, suggesting steric hindrance that may limit packing efficiency .
Hydroxymethyl-Substituted Derivatives ()
- Examples: (2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol (3a), (5-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol (3e).
- Key Features: The hydroxymethyl group increases polarity, enabling hydrogen bonding and improving aqueous solubility.
Morpholinyl-Methanone Derivatives ()
- Example: 1-Morpholin-4-yl-methanone.
- Key Features :
Ethyl Ester Derivatives ()
- Example : Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
- Key Features :
Data Table: Structural and Functional Comparison
Biological Activity
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) is a compound that combines a butanone moiety with a pyrrolo[2,3-b]pyridine structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The compound is under investigation for its therapeutic applications, especially in oncology and neurology.
Chemical Structure and Properties
The molecular formula of 2-butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) is with a molecular weight of approximately 222.67 g/mol. The structural features include:
- Butanone Group : Contributes to the compound's reactivity.
- Pyrrolo[2,3-b]pyridine Moiety : Known for its biological activity as a kinase inhibitor.
Research indicates that compounds similar to 2-butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) can act as inhibitors of various protein kinases. These enzymes play critical roles in cell signaling pathways related to cancer and other diseases. Specifically, this compound may inhibit kinases such as IGF1 and Src, which are involved in tumor growth and progression .
Therapeutic Potential
The therapeutic potential of this compound has been highlighted in several studies:
- Oncology : Compounds with similar structures have shown promise in treating solid tumors by inhibiting specific kinases that promote cancer cell proliferation .
- Neurology : There is ongoing research into the effects of pyrrolo[2,3-b]pyridine derivatives on neurodegenerative diseases due to their ability to modulate neurotransmitter pathways .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Pyrrolo[2,3-b]pyridine Derivatives : A study demonstrated that these derivatives exhibit significant activity against protein kinases associated with various cancers. The findings suggest that modifications to the pyridine ring can enhance potency .
- Antiparasitic Activity : Research on pyrrolopyrimidines has shown their effectiveness against Trypanosoma brucei, indicating potential for developing antiparasitic drugs .
Comparison of Biological Activities
| Compound Name | Biological Activity | Target Kinases |
|---|---|---|
| 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) | Potential kinase inhibitor | IGF1, Src |
| Pyrrolo[2,3-b]pyridine Derivatives | Antitumor activity | Aurora Kinases |
| Pyrrolopyrimidines | Inhibitory effects on T. brucei | PTR1 (Pteridine Reductase 1) |
Q & A
Q. What are the common synthetic routes for 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2-butanone?
Methodological Answer: The synthesis typically involves functionalizing the pyrrolopyridine core and coupling it to a ketone moiety. Key steps include:
- Halogenation: Starting with 1H-pyrrolo[2,3-b]pyridine, chlorination at the 4-position is achieved using reagents like POCl₃ or via Suzuki-Miyaura coupling with a chloro-substituted partner .
- Protection of NH Group: To prevent side reactions during coupling, the NH group is often protected with a sulfonyl group (e.g., p-toluenesulfonyl chloride) under basic conditions (NaOH, dichloromethane, 273 K), yielding intermediates like 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
- Ketone Introduction: The 2-butanone group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, alkylation with 2-bromo-2-butanone in the presence of a palladium catalyst (e.g., [PdCl₂(dppf)]) may be employed .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6h | 78% | |
| NH Protection | p-TsCl, NaOH, CH₂Cl₂, 273 K | 82% | |
| Coupling with Ketone | Pd(OAc)₂, XPhos, K₃PO₄, DMF, 80°C | 65% |
Q. How is the structure of 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2-butanone characterized?
Methodological Answer: Structural elucidation relies on:
- X-ray Crystallography: Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in sulfonyl-protected derivatives) .
- Spectroscopy:
- ¹H/¹³C NMR: Distinct signals for the pyrrolopyridine aromatic protons (δ 7.2–8.5 ppm) and ketone carbonyl (δ ~210 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀ClN₂O).
- Elemental Analysis: Validates purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How does the chloro substituent influence the reactivity of pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry?
Methodological Answer: The 4-chloro group:
- Enhances Electrophilicity: Facilitates nucleophilic aromatic substitution (e.g., coupling with amines or boronic acids in kinase inhibitor synthesis) .
- Modulates Bioactivity: In BET bromodomain inhibitors (e.g., ABBV-075), chloro substituents improve potency by forming hydrophobic interactions with Asp144/Asn140 residues .
- Affects Metabolic Stability: Chlorine reduces oxidative metabolism in vivo, prolonging half-life (e.g., in EGFR inhibitors like PF-06459988) .
Q. What strategies resolve contradictions in crystallographic data of halogenated pyrrolopyridines?
Methodological Answer: Discrepancies in bond lengths/angles arise from refinement methods or data quality. Solutions include:
- Maximum-Likelihood Refinement: Programs like REFMAC account for experimental uncertainties and prior phase information, improving accuracy for high-resolution data .
- Validation Tools: Check for overfitting using R-free values and omit maps. For example, SHELXL-generated structures (e.g., CCDC 940765) show reliable geometry with RMSD < 0.01 Å .
Q. How is computational modeling integrated into optimizing pyrrolo[2,3-b]pyridine-based inhibitors?
Methodological Answer:
- Docking Studies: Molecular docking (e.g., Glide, AutoDock) predicts binding poses in targets like BET bromodomains. For ABBV-075, the pyrrolopyridone core forms bidentate hydrogen bonds with Asn140 .
- QSAR Models: Correlate substituent effects (e.g., Cl vs. Br) with IC₅₀ values. In HIV-1 attachment inhibitors, coplanar conformations of 7-substituents enhance potency .
- MD Simulations: Assess stability of inhibitor-protein complexes over 100-ns trajectories to prioritize candidates .
Q. What challenges arise in synthesizing NH-unprotected pyrrolo[2,3-b]pyridine intermediates?
Methodological Answer: The NH group is prone to oxidation and unwanted coupling. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
